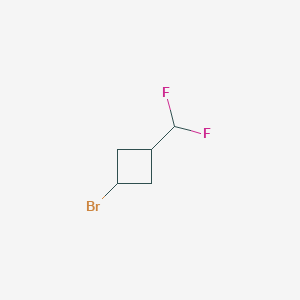

1-Bromo-3-(difluoromethyl)cyclobutane

Description

Contextualization of Halogenated Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry Research

Halogenated cyclobutane derivatives are valuable intermediates in organic synthesis. The cyclobutane motif, a four-membered carbocycle, possesses inherent ring strain, which can be harnessed for various chemical transformations. nih.gov This strained ring system offers a rigid and three-dimensional scaffold that is increasingly sought after in drug design to improve molecular properties such as metabolic stability and binding affinity. nih.gov The incorporation of halogens, such as bromine, introduces a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, making these derivatives key building blocks for more complex molecules. nih.gov The stereochemistry of these 1,3-disubstituted cyclobutanes can be controlled, which is crucial for their application in creating specific molecular architectures. nuph.edu.ua

Rationale for Comprehensive Research on 1-Bromo-3-(difluoromethyl)cyclobutane

The specific combination of a bromine atom and a difluoromethyl group on a cyclobutane ring provides a compelling case for in-depth research. The difluoromethyl (CHF2) group is of particular importance in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. researchgate.netresearchgate.net The introduction of the CHF2 group can also modulate lipophilicity and binding interactions with biological targets. researchgate.net

The presence of both a bromine atom and a difluoromethyl group on the same cyclobutane scaffold offers orthogonal reactivity. The bromine can be utilized for carbon-carbon or carbon-heteroatom bond formation, while the difluoromethyl group can influence the molecule's biological activity and physical properties. This dual functionality makes 1-Bromo-3-(difluoromethyl)cyclobutane a highly attractive building block for the synthesis of novel pharmaceutical agents and agrochemicals. rsc.org Research into this compound is driven by the potential to create new chemical entities with enhanced properties.

Overview of Key Research Avenues for 1-Bromo-3-(difluoromethyl)cyclobutane

The primary research avenues for 1-Bromo-3-(difluoromethyl)cyclobutane are centered on its application as a versatile synthetic intermediate. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective methods for the synthesis of 1-Bromo-3-(difluoromethyl)cyclobutane is a crucial first step. Photochemical methods, for instance, have shown promise in the simultaneous introduction of bromo and difluoromethyl groups onto cyclobutane precursors.

Application in Medicinal Chemistry: A significant focus is on utilizing this compound as a scaffold in the design and synthesis of new drug candidates. The unique combination of the cyclobutane core, the bromine handle, and the difluoromethyl bioisostere allows for the systematic exploration of chemical space to identify molecules with improved therapeutic potential. nih.govrsc.org

Elaboration into Complex Molecules: Research is directed towards using the bromine atom for the introduction of various functional groups and molecular fragments through established and novel cross-coupling chemistries. This allows for the rapid diversification of the cyclobutane scaffold to build libraries of compounds for biological screening.

Investigation of Physicochemical and Biological Properties: A fundamental research avenue involves the detailed study of how the 1-bromo-3-(difluoromethyl)cyclobutane moiety influences the properties of larger molecules, including their conformation, lipophilicity, metabolic stability, and biological activity. researchgate.net

Interactive Data Table: Properties of 1-Bromo-3-(difluoromethyl)cyclobutane

| Property | Value | Reference |

| Molecular Formula | C5H7BrF2 | |

| Molecular Weight | 185.01 g/mol | |

| CAS Number | 2241140-79-2 | |

| Canonical SMILES | C1C(C(C1)Br)C(F)F |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)cyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPARGESYLQQWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241140-79-2 | |

| Record name | 1-bromo-3-(difluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Bromo 3 Difluoromethyl Cyclobutane

Precursor Synthesis and Cyclobutane (B1203170) Ring Formation Strategies

The construction of the cyclobutane core is a critical first step in the synthesis of 1-bromo-3-(difluoromethyl)cyclobutane. Several strategies can be employed, primarily revolving around cycloaddition reactions and ring rearrangements.

[2+2] Cycloaddition Approaches to Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful and direct method for the formation of cyclobutane rings. baranlab.org These reactions typically involve the union of two unsaturated components, such as alkenes or ketenes, to form the four-membered ring. In the context of 1-bromo-3-(difluoromethyl)cyclobutane synthesis, this could involve the reaction of a difluoromethyl-containing alkene with a suitable ketene (B1206846) equivalent or another alkene, followed by functional group manipulation.

The choice of reactants is crucial for controlling the regioselectivity of the cycloaddition to achieve the desired 1,3-substitution pattern. Lewis acid or transition metal catalysis can often be employed to promote these reactions and influence their stereochemical outcome. nih.gov

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Alkene | Alkene | Photochemical or Thermal | Substituted Cyclobutane | baranlab.org |

| Alkene | Ketene | Thermal | Cyclobutanone | acs.org |

| Alkene | Allenoate | Lewis Acid (e.g., Sc(OTf)₃) | Methylene Cyclobutane | researchgate.net |

Ring Contraction and Expansion Methods

Alternative strategies for forming the cyclobutane ring involve the rearrangement of other ring systems. Ring expansion of cyclopropyl (B3062369) derivatives and ring contraction of cyclopentyl precursors are viable, albeit often more complex, approaches.

Ring expansion of cyclopropylcarbinyl systems is a well-established method for accessing cyclobutanes. For instance, a suitably substituted cyclopropylmethanol (B32771) could be converted to a reactive intermediate, such as a carbocation, which can then undergo a concerted ring expansion to the cyclobutane skeleton. chemicalforums.com The presence of a difluoromethyl group on the precursor would need to be considered for its electronic effects on the rearrangement.

Conversely, ring contraction of a five-membered ring, such as a cyclopentanone (B42830) derivative, can also yield a cyclobutane. This is often achieved through photochemical or rearrangement reactions, like the Favorskii rearrangement of α-halocyclopentanones.

Regioselective and Stereoselective Introduction of Bromine and Difluoromethyl Moieties

Once the cyclobutane scaffold is in place, or concurrently with its formation, the bromine and difluoromethyl groups must be introduced with the correct regiochemistry and, if applicable, stereochemistry.

Directed Bromination Reactions for Cyclobutane Scaffolds

The introduction of a bromine atom onto the cyclobutane ring can be achieved through several standard bromination methods. The choice of reagent and conditions will depend on the nature of the substrate. For example, if a precursor such as 3-(difluoromethyl)cyclobutanol is synthesized, the hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). chemicalforums.com

Alternatively, radical bromination of a cyclobutane precursor using N-bromosuccinimide (NBS) and a radical initiator can be employed. The regioselectivity of this reaction would be influenced by the directing effects of the existing difluoromethyl group.

Methodologies for Difluoromethyl Group Introduction onto Cyclobutanes

The difluoromethyl group (CHF₂) is a valuable bioisostere in medicinal chemistry, and several methods for its introduction have been developed. One common strategy involves the conversion of a ketone to a difluoromethylene group. For instance, a 3-bromocyclobutanone (B1528419) precursor could be synthesized and then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to install the difluoromethyl group.

More direct methods for difluoromethylation are also emerging. Radical difluoromethylation using reagents that can generate the •CHF₂ radical, such as bromodifluoromethane (B75531) or other commercially available precursors, in the presence of a suitable initiator is a powerful technique.

Advanced Catalytic and Green Chemistry Approaches in 1-Bromo-3-(difluoromethyl)cyclobutane Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of 1-bromo-3-(difluoromethyl)cyclobutane can benefit from these advancements.

A particularly promising and modern approach involves the photochemical functionalization of bicyclobutanes. rsc.orgresearchgate.net Bicyclobutanes are highly strained molecules that can undergo strain-release reactions to form functionalized cyclobutanes. Recent research has demonstrated that the photochemical reaction of bicyclobutanes with a difluoromethyl source in the presence of a bromine donor can lead to the direct and selective formation of bromo-difluoromethylated cyclobutanes. researchgate.net This method offers high atom economy and utilizes visible light as a renewable energy source, aligning with the principles of green chemistry. rsc.orgnumberanalytics.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| [2+2] Cycloaddition | Direct formation of the cyclobutane ring. | Can have regioselectivity and stereoselectivity challenges. | Choice of catalysts and substrates is critical. |

| Ring Expansion/Contraction | Access to diverse substitution patterns. | Often requires multi-step sequences and specific precursors. | Stability of intermediates and reaction conditions. |

| Photochemical Functionalization of Bicyclobutanes | High atom economy, mild conditions, potential for high selectivity. | Requires synthesis of strained bicyclobutane precursors. | Wavelength of light, choice of photosensitizer and reagents. |

Catalytic methods can also be applied to the bromination and difluoromethylation steps. For example, the use of transition metal catalysts can enable C-H functionalization, allowing for the direct introduction of the bromine or difluoromethyl group onto a pre-formed cyclobutane ring, thus reducing the number of synthetic steps. rsc.org Furthermore, the principles of green chemistry encourage the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents wherever possible. rsc.orgrsc.orgresearchgate.netbrighton.ac.uk

Transition-Metal-Catalyzed Pathways to 1-Bromo-3-(difluoromethyl)cyclobutane

Transition-metal catalysis offers a powerful toolkit for the formation of carbon-halogen bonds, often under mild conditions and with high functional group tolerance. While a direct transition-metal-catalyzed C-H bromination of 1-(difluoromethyl)cyclobutane at the 3-position would be an elegant approach, achieving the required regioselectivity presents a significant challenge. A more feasible strategy involves the transition-metal-catalyzed conversion of a pre-installed functional group, such as a hydroxyl group, into the desired bromide.

A hypothetical pathway could involve the use of a palladium or copper catalyst to facilitate the bromination of 3-(difluoromethyl)cyclobutanol. For instance, methodologies developed for the conversion of secondary alcohols to alkyl bromides using a phosphine-based palladium catalyst and a bromine source like N-bromosuccinimide (NBS) could be adapted. The catalytic cycle would likely involve the activation of the alcohol by the metal center, followed by nucleophilic attack by the bromide.

Another potential transition-metal-catalyzed approach could be the ring-opening of a bicyclo[1.1.0]butane precursor with a bromine-containing reagent, facilitated by a silver or palladium catalyst. Such strain-release reactions are known to produce 1,3-disubstituted cyclobutanes. rsc.org

To illustrate the potential of such an approach, the following table presents data from a study on the silver-catalyzed ring-opening of bicyclo[1.1.0]butanes with hydroxyarenes, which demonstrates the principle of forming 1,3-disubstituted cyclobutanes, although not with bromide. rsc.org

| Entry | Bicyclo[1.1.0]butane Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1,3-Dimethylbicyclo[1.1.0]butane | Phenol | AgBF4 (5 mol%) | Dichloromethane | 95 | >98:2 |

| 2 | 1,3-Diethylbicyclo[1.1.0]butane | 4-Methoxyphenol | AgBF4 (5 mol%) | Dichloromethane | 92 | >98:2 |

| 3 | 1,3-Diphenylbicyclo[1.1.0]butane | 2-Naphthol | AgBF4 (5 mol%) | Dichloromethane | 88 | >98:2 |

This table illustrates the general applicability of transition-metal catalysis in the synthesis of 1,3-disubstituted cyclobutanes and is intended to be representative of the type of catalytic system that could be explored for the synthesis of 1-bromo-3-(difluoromethyl)cyclobutane.

Organocatalytic Routes for Cyclobutane Derivatization

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including strained ring systems like cyclobutanes. A plausible organocatalytic route to a precursor of 1-bromo-3-(difluoromethyl)cyclobutane would involve the construction of the cyclobutane ring through a [2+2] cycloaddition reaction.

A retrosynthetic analysis suggests that a 3-(difluoromethyl)cyclobutanone or a related functionalized cyclobutane could be a key intermediate. This intermediate could potentially be synthesized via an organocatalyzed [2+2] cycloaddition between a ketene or a ketene equivalent and an appropriately substituted alkene. For example, an enamine-catalyzed reaction between an enal and an alkene bearing a difluoromethyl group or a precursor group could lead to a functionalized cyclobutane.

To provide a concrete example of the power of organocatalysis in constructing substituted cyclobutanes, one can consider the enantioselective formal [2+2] cycloaddition initiated by a vinylogous Friedel-Crafts alkylation. rsc.org This type of reaction, often catalyzed by a chiral secondary amine, can produce highly functionalized cyclobutanes with excellent stereocontrol.

A hypothetical organocatalytic route to a precursor of our target molecule could involve the reaction of a difluoromethyl-substituted enal with an electron-rich alkene in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst. The resulting cyclobutane aldehyde could then be further elaborated to introduce the bromine atom.

The following table presents representative data from the literature on the organocatalytic synthesis of functionalized cyclobutanes, demonstrating the scope and efficiency of such methods. rsc.org

| Entry | Enal Substrate | Alkene Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | N-Methylpyrrole | Diarylprolinol Silyl Ether | Toluene | 95 | >20:1 | 98 |

| 2 | Crotonaldehyde | N-Methylindole | Diarylprolinol Silyl Ether | Chloroform | 92 | >20:1 | 97 |

| 3 | (E)-Hex-2-enal | 2,5-Dimethylpyrrole | Diarylprolinol Silyl Ether | Dichloromethane | 88 | 15:1 | 95 |

This table showcases the utility of organocatalysis in the stereocontrolled synthesis of substituted cyclobutanes. While not directly applied to the synthesis of 1-bromo-3-(difluoromethyl)cyclobutane, it provides a basis for the development of such a synthetic route.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Difluoromethyl Cyclobutane Transformations

Nucleophilic Substitution Reactions at the Brominated Cyclobutane (B1203170) Carbon

Nucleophilic substitution reactions at an sp³-hybridized carbon bearing a halogen are fundamental transformations in organic chemistry. masterorganicchemistry.com For 1-bromo-3-(difluoromethyl)cyclobutane, the secondary nature of the carbon atom bonded to bromine suggests that both S(_N)1 and S(_N)2 mechanisms are plausible, with the operative pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature. libretexts.org

The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to influence the reaction rates. This group can exert a negative inductive effect, which would destabilize a potential carbocation intermediate at the 1-position, thereby disfavoring an S(_N)1 pathway. Conversely, the steric bulk of the difluoromethyl group is not anticipated to be large enough to significantly hinder the backside attack required for an S(_N)2 mechanism.

Intramolecular Cyclization Pathways Initiated by C-Br Activation

Intramolecular reactions of substituted cyclobutanes can lead to the formation of bicyclic products. In the case of 1-bromo-3-(difluoromethyl)cyclobutane, if a nucleophilic center is present within the molecule or can be generated, intramolecular cyclization could occur. A notable example from a related system is the Wurtz reaction of 1-bromo-3-chlorocyclobutane, which, upon treatment with sodium, undergoes an intramolecular coupling to form bicyclo[1.1.0]butane. stackexchange.comyoutube.comdoubtnut.com This reaction proceeds through the formation of organosodium intermediates.

By analogy, if 1-bromo-3-(difluoromethyl)cyclobutane were subjected to similar reductive conditions, or if it possessed a suitable tethered nucleophile, an intramolecular substitution could be envisioned. The C-Br bond, being more reactive than a C-Cl bond, would be the preferential site of reaction. stackexchange.com The formation of a bicyclic product would be driven by the proximity of the reacting centers. For an intramolecular S(_N)2 reaction to occur, the tethered nucleophile must be able to achieve a trajectory that allows for backside attack on the carbon bearing the bromine atom. youtube.com

| Reaction Type | Reagents & Conditions | Expected Product | Notes |

| Intramolecular Wurtz-type Coupling | Na, ether | 1-(Difluoromethyl)bicyclo[1.1.0]butane | Based on analogy with 1-bromo-3-chlorocyclobutane. The C-Br bond is cleaved preferentially. |

| Intramolecular S(_N)2 | Substrate with tethered nucleophile (e.g., -OH, -NH2) | Fused or bridged bicyclic system | The feasibility depends on the length and flexibility of the tether to allow for proper orbital alignment for backside attack. |

Intermolecular Coupling Reactions of 1-Bromo-3-(difluoromethyl)cyclobutane

Intermolecular coupling reactions, particularly those catalyzed by transition metals, are powerful tools for C-C bond formation. While specific studies on 1-bromo-3-(difluoromethyl)cyclobutane are limited, the reactivity of other brominated cyclobutanes suggests that it could be a viable substrate for such transformations. For instance, palladium-catalyzed cross-coupling reactions are known to be effective for a range of alkyl halides.

The success of these coupling reactions would depend on the relative rates of oxidative addition of the palladium catalyst to the C-Br bond versus competing side reactions like β-hydride elimination. The strained nature of the cyclobutane ring can influence these rates.

| Coupling Reaction | Typical Catalysts and Reagents | Potential Product Class |

| Suzuki Coupling | Pd(PPh(_3))(_4), base (e.g., K(_2)CO(_3)), boronic acid (R-B(OH)(_2)) | 1-Aryl/Alkyl-3-(difluoromethyl)cyclobutane |

| Sonogashira Coupling | PdCl(_2)(PPh(_3))(_2), CuI, base (e.g., Et(_3)N), terminal alkyne | 1-Alkynyl-3-(difluoromethyl)cyclobutane |

| Heck Coupling | Pd(OAc)(_2), phosphine (B1218219) ligand, base, alkene | 1-Alkenyl-3-(difluoromethyl)cyclobutane |

Elimination Pathways Leading to Fluorinated Cyclobutenes

Elimination reactions of alkyl halides provide a primary route to alkenes. masterorganicchemistry.com For 1-bromo-3-(difluoromethyl)cyclobutane, treatment with a base is expected to induce the elimination of HBr to form 1-(difluoromethyl)cyclobutene or 3-(difluoromethyl)cyclobutene. The regiochemical and stereochemical outcomes of these reactions are dictated by the reaction mechanism (E1 or E2) and the conformational constraints of the cyclobutane ring. ucsb.edu

Stereochemical Outcomes of Elimination Reactions from 1-Bromo-3-(difluoromethyl)cyclobutane

The E2 mechanism is generally favored by strong, non-polarizable bases and proceeds through a concerted pathway that requires a specific geometric arrangement of the departing proton and leaving group. libretexts.org The preferred conformation is anti-periplanar, where the proton and the leaving group are on opposite sides of the C-C bond and in the same plane. libretexts.orgmgscience.ac.in In cyclic systems like cyclobutane, this geometric constraint is crucial in determining the reaction's feasibility and outcome. libretexts.org

Cyclobutane rings are not planar and exist in a puckered conformation. For an E2 elimination to occur, a β-hydrogen and the bromine atom must be able to adopt a trans-diaxial-like arrangement, which is the closest they can get to an anti-periplanar geometry in this ring system. The specific stereoisomer of the starting material (cis or trans) will therefore dictate which protons are available for abstraction and thus the stereochemistry of the resulting alkene. libretexts.org

In contrast, the E1 mechanism proceeds through a carbocation intermediate. indusuni.ac.in This pathway is favored by weak bases and polar protic solvents. The stereochemical outcome of an E1 reaction is generally less specific than that of an E2 reaction, as the carbocation intermediate can undergo conformational changes before the proton is removed. Typically, the E1 reaction leads to the thermodynamically most stable alkene, which is usually the most substituted one (Zaitsev's rule). ucsb.edu

| Mechanism | Base | Solvent | Stereochemical Requirement | Expected Major Product |

| E2 | Strong, non-polarizable (e.g., KOtBu) | Aprotic | Anti-periplanar arrangement of H and Br | Product determined by the availability of anti-periplanar β-hydrogens. |

| E1 | Weak (e.g., H(_2)O, EtOH) | Polar protic | None (carbocation intermediate) | The most stable cyclobutene (B1205218) isomer (Zaitsev product). |

Competing Rearrangement and Cycloreversion Processes

Carbocation intermediates, such as those formed under E1 or S(_N)1 conditions, are susceptible to rearrangement to form more stable carbocations. In the cyclobutane system, ring-opening or ring-contraction rearrangements can occur. For the 1-bromo-3-(difluoromethyl)cyclobutane system, the formation of a carbocation at the 1-position could potentially lead to a cyclopropylcarbinyl cation-type rearrangement, a well-known process in strained ring systems.

Furthermore, under thermal or photochemical conditions, cyclobutanes can undergo cycloreversion reactions, breaking down into two alkene fragments. The presence of the difluoromethyl group would influence the energetics and pathways of such fragmentation reactions.

Radical Chemistry and Photoreactions Involving the bromine Atom in 1-Bromo-3-(difluoromethyl)cyclobutane

The C-Br bond in 1-bromo-3-(difluoromethyl)cyclobutane can be cleaved homolytically by heat or light to generate a cyclobutyl radical. lumenlearning.commasterorganicchemistry.com This radical can then participate in a variety of transformations, including hydrogen abstraction, addition to multiple bonds, and radical-mediated substitution reactions. libretexts.org

Radical bromination of alkanes is a selective process, with the stability of the resulting radical intermediate playing a key role. youtube.com In the context of 1-bromo-3-(difluoromethyl)cyclobutane, photochemical conditions could initiate radical chain reactions. For instance, in the presence of a radical initiator and a suitable hydrogen donor, the bromine atom could be replaced by a hydrogen atom. Conversely, in the presence of Br(_2) and light, further bromination might occur, although the selectivity would be influenced by the existing substituents.

Photochemical activation of the C-Br bond can also lead to other reactions. Direct photolysis can generate the cyclobutyl radical and a bromine atom, which can then initiate subsequent reactions. acs.org The energy from light absorption can also facilitate reactions that are not accessible under thermal conditions, such as certain cycloadditions or rearrangements.

| Reaction Type | Conditions | Intermediate | Potential Outcome |

| Radical Reduction | Radical initiator (e.g., AIBN), H-donor (e.g., Bu(_3)SnH) | 3-(Difluoromethyl)cyclobutyl radical | (Difluoromethyl)cyclobutane |

| Photolytic C-Br Cleavage | UV light (hν) | 3-(Difluoromethyl)cyclobutyl radical, Bromine radical | Dimerization, disproportionation, or reaction with solvent/trapping agents |

| Radical Addition | Radical initiator, alkene | 3-(Difluoromethyl)cyclobutyl radical | Addition of the cyclobutyl moiety across the double bond |

Functional Group Transformations of the Difluoromethyl Moiety in 1-Bromo-3-(difluoromethyl)cyclobutane

The difluoromethyl group is generally characterized by its high stability, a consequence of the strong carbon-fluorine bonds. wikipedia.orgalfa-chemistry.com Transformations of this group are typically challenging and often require harsh reaction conditions or specialized reagents to activate the robust C-F bonds.

The conversion of a difluoromethyl group to a carboxylic acid is a valuable transformation as it introduces a versatile functional handle for further molecular elaboration. This transformation essentially involves the hydrolysis of the two C-F bonds.

Plausible Synthetic Routes

Direct hydrolysis of the difluoromethyl group in 1-bromo-3-(difluoromethyl)cyclobutane to the corresponding carboxylic acid, 3-bromocyclobutane-1-carboxylic acid, is anticipated to be challenging under standard hydrolytic conditions due to the inertness of the C-F bonds. alfa-chemistry.comalfa-chemistry.com However, precedents in the transformation of related fluorinated compounds suggest that this conversion could be achieved under strongly acidic or basic conditions, potentially with the assistance of a Lewis acid or through a multi-step sequence.

One potential approach involves treatment with a strong acid, such as fuming sulfuric acid, in the presence of a catalyst like boric acid. This method has been successfully employed for the hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids. nih.gov The mechanism would likely involve protonation of the fluorine atoms, followed by nucleophilic attack by water and subsequent elimination of HF. Given the stability of the difluoromethyl group, this reaction would likely require high temperatures and prolonged reaction times.

Another conceivable route is a stepwise conversion. This could begin with the oxidation of the C-H bond of the difluoromethyl group to generate a difluorocarbinol intermediate, which might be more susceptible to subsequent hydrolysis. However, selective oxidation of this C-H bond in the presence of the cyclobutane ring's C-H bonds would be a significant challenge.

A more viable, albeit indirect, method could involve the initial conversion of the difluoromethyl group into a more reactive functional group. For instance, deprotonation of the difluoromethyl group using a strong base could generate a carbanionic species that could then be trapped with an appropriate electrophile to facilitate eventual conversion to a carboxylic acid. However, the acidity of the hydrogen in an aliphatic difluoromethyl group is significantly lower than in its aromatic counterparts, making this approach less straightforward.

The synthesis of structurally related compounds, such as 1-(difluoromethyl)cyclobutanecarboxylic acid, has been reported, indicating that the formation of a carboxylic acid on a difluoromethyl-bearing cyclobutane ring is feasible, though the reported syntheses start from different precursors. researchgate.netnbuv.gov.uanuph.edu.ua

Interactive Data Table: Plausible Derivatization to Carboxylic Acid Equivalents

| Reaction Type | Potential Reagents and Conditions | Expected Product | Anticipated Challenges |

| Direct Hydrolysis | Fuming H₂SO₄, H₃BO₃, heat | 3-Bromocyclobutane-1-carboxylic acid | Harsh conditions, potential for side reactions and degradation of the cyclobutane ring. |

| Stepwise Conversion | 1. Oxidizing agent; 2. H₃O⁺ | 3-Bromocyclobutane-1-carboxylic acid | Lack of selectivity in the initial oxidation step. |

The manipulation of the difluoromethyl group through reduction or oxidation offers pathways to other valuable functional groups, although these transformations are also met with challenges due to the stability of the C-F bonds.

Reductive Transformations

The reduction of a difluoromethyl group can theoretically lead to a monofluoromethyl (–CH₂F) or a methyl (–CH₃) group. This would involve the sequential hydrogenolysis of the C-F bonds. Catalytic hydrogenation, a common method for C-halogen bond cleavage, is generally ineffective for C-F bonds due to their strength. More potent reducing agents, such as metal hydrides (e.g., LiAlH₄), are also typically unreactive towards fluoroalkanes.

Reductive cleavage of C-F bonds often requires specialized reagents or conditions, such as the use of low-valent transition metal complexes or dissolving metal reductions. However, the selectivity of such reactions can be difficult to control, and over-reduction to the methyl group might be a competing process. Furthermore, the presence of the bromo substituent on the cyclobutane ring introduces another reactive site for reduction, complicating the selective transformation of the difluoromethyl group.

Oxidative Transformations

Oxidation of the difluoromethyl group would primarily target the C-H bond. As mentioned previously, selective oxidation of the difluoromethyl C-H bond in the presence of the aliphatic C-H bonds of the cyclobutane ring would be a significant hurdle. Should this selective oxidation be achieved, the initial product would likely be a difluorocarbinol. This intermediate could potentially be further oxidized to a carbonyl compound, in this case, an acyl fluoride, which would readily hydrolyze to the corresponding carboxylic acid upon workup with water.

The direct conversion of a difluoromethyl group to a carbonyl group is a more direct oxidative transformation. This would formally be an oxidative hydrolysis. Reagents that can effect such transformations on related substrates might be applicable here, but the specific conditions for 1-bromo-3-(difluoromethyl)cyclobutane would need to be empirically determined.

Interactive Data Table: Potential Reductive and Oxidative Manipulations

| Transformation | Potential Reagents and Conditions | Potential Product(s) | Anticipated Challenges |

| Reduction | |||

| Hydrogenolysis | H₂, Transition metal catalyst (e.g., Pd/C) | No reaction expected | High strength of C-F bonds. |

| Hydride Reduction | LiAlH₄ or NaBH₄ | No reaction expected | High strength of C-F bonds. |

| Dissolving Metal | Na, NH₃ (liquid) | 1-Bromo-3-(monofluoromethyl)cyclobutane, 1-Bromo-3-methylcyclobutane | Lack of selectivity, potential for reduction of the C-Br bond. |

| Oxidation | |||

| C-H Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 3-Bromocyclobutane-1-carboxylic acid (after hydrolysis) | Lack of selectivity, potential for ring cleavage. |

Derivatization Chemistry and Synthetic Utility of 1 Bromo 3 Difluoromethyl Cyclobutane

Construction of Complex Fluorinated Cyclobutane (B1203170) Scaffolds via 1-Bromo-3-(difluoromethyl)cyclobutane

The presence of a bromine atom on the cyclobutane ring of 1-bromo-3-(difluoromethyl)cyclobutane provides a versatile anchor point for the construction of more elaborate molecular architectures. This functionality allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the expansion of the cyclobutane core into complex, polyfunctionalized scaffolds. While specific examples detailing the direct use of 1-bromo-3-(difluoromethyl)cyclobutane in the synthesis of complex scaffolds are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted cyclobutanes suggests a high potential for such applications.

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are anticipated to be highly effective for introducing aryl, heteroaryl, and alkynyl moieties at the C1 position. These reactions would pave the way for the synthesis of novel fluorinated cyclobutane-containing compounds with potential applications in drug discovery and materials science. The reactivity of the carbon-bromine bond in related systems suggests that these transformations would proceed under standard catalytic conditions.

Application of 1-Bromo-3-(difluoromethyl)cyclobutane as a Synthetic Building Block in Organic Synthesis

The utility of 1-bromo-3-(difluoromethyl)cyclobutane extends to its role as a fundamental building block for the introduction of the difluoromethylcyclobutyl motif into a wide range of organic molecules. This is particularly relevant in the field of medicinal chemistry, where the incorporation of small, fluorinated, sp³-rich fragments can significantly improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Use in the Preparation of Advanced Synthetic Intermediates

1-Bromo-3-(difluoromethyl)cyclobutane serves as a precursor to a variety of advanced synthetic intermediates. Nucleophilic substitution reactions, where the bromide is displaced by a range of nucleophiles, are a primary method for its derivatization. For instance, reaction with amines, alcohols, and thiols can introduce diverse functional groups, leading to the formation of valuable intermediates for further synthetic manipulations.

The table below illustrates potential derivatizations of 1-bromo-3-(difluoromethyl)cyclobutane to form key synthetic intermediates, based on the known reactivity of alkyl bromides.

| Nucleophile | Reagent Example | Product | Intermediate Class |

| Amine | Ammonia | 3-(Difluoromethyl)cyclobutanamine | Primary Amine |

| Azide (B81097) | Sodium Azide | 1-Azido-3-(difluoromethyl)cyclobutane | Azide |

| Cyanide | Sodium Cyanide | 3-(Difluoromethyl)cyclobutane-1-carbonitrile | Nitrile |

| Hydroxide | Sodium Hydroxide | 3-(Difluoromethyl)cyclobutanol | Alcohol |

| Thiolate | Sodium Thiophenoxide | Phenyl(3-(difluoromethyl)cyclobutyl)sulfane | Thioether |

These intermediates can then be further elaborated. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the azide can be reduced to a primary amine or participate in click chemistry reactions.

Incorporation into Macrocyclic Architectures

The construction of macrocycles is a significant area of synthetic chemistry, with applications ranging from host-guest chemistry to the development of therapeutics. The difluoromethylcyclobutane unit can be incorporated into macrocyclic frameworks to impart unique conformational constraints and physicochemical properties. While specific examples of macrocyclization reactions utilizing 1-bromo-3-(difluoromethyl)cyclobutane are not readily found in the literature, its bifunctional nature (a reactive bromide and a lipophilic difluoromethylcyclobutyl core) makes it an attractive component for such syntheses.

Stereoselective Derivatization Strategies Utilizing 1-Bromo-3-(difluoromethyl)cyclobutane

The stereochemistry of the cyclobutane ring is a critical aspect of its application in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. 1-Bromo-3-(difluoromethyl)cyclobutane exists as cis and trans diastereomers. The ability to control the stereochemical outcome of reactions involving this building block is therefore of paramount importance.

Stereoselective derivatization can be achieved through several strategies. For nucleophilic substitution reactions (Sₙ2), an inversion of stereochemistry at the carbon bearing the bromine atom is expected. Thus, starting with a stereochemically pure isomer of 1-bromo-3-(difluoromethyl)cyclobutane would allow for the synthesis of a stereochemically defined product.

The table below outlines the expected stereochemical outcomes for Sₙ2 reactions on the cis and trans isomers of 1-bromo-3-(difluoromethyl)cyclobutane.

| Starting Material | Reaction Type | Expected Product Stereochemistry |

| cis-1-Bromo-3-(difluoromethyl)cyclobutane | Sₙ2 Nucleophilic Substitution | trans-1-Substituted-3-(difluoromethyl)cyclobutane |

| trans-1-Bromo-3-(difluoromethyl)cyclobutane | Sₙ2 Nucleophilic Substitution | cis-1-Substituted-3-(difluoromethyl)cyclobutane |

Furthermore, the development of stereoselective catalytic methods for the derivatization of 1-bromo-3-(difluoromethyl)cyclobutane would be a significant advancement. For instance, transition-metal-catalyzed cross-coupling reactions employing chiral ligands could potentially control the formation of new stereocenters or proceed with high stereoretention or stereoinversion, depending on the reaction mechanism. While specific research in this area for this particular compound is not widely reported, it represents a promising avenue for future investigation.

Computational and Theoretical Analysis of 1 Bromo 3 Difluoromethyl Cyclobutane Reactivity and Structure

Quantum Chemical Studies on Conformational Preferences and Strain Energy in 1-Bromo-3-(difluoromethyl)cyclobutane and its Transition States

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgslideshare.netdalalinstitute.com This puckering results in two distinct substituent positions: axial and equatorial. For monosubstituted cyclobutanes, the equatorial conformer is generally more stable. acs.org In the case of 1-bromo-3-(difluoromethyl)cyclobutane, four diastereomeric conformations are possible: cis-diequatorial, cis-diaxial, trans-equatorial-axial, and trans-axial-equatorial.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in determining the relative energies of these conformers. nih.gov For disubstituted cyclobutanes, the diequatorial conformer is generally the most stable due to minimized steric interactions. The relative stability of the conformers would be influenced by the steric bulk of the bromine atom and the difluoromethyl group, as well as potential electrostatic interactions between them.

Table 1: Estimated Relative Conformational Energies of 1-Bromo-3-(difluoromethyl)cyclobutane Isomers

| Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) |

| trans | Br (equatorial), CHF2 (equatorial) | 0.0 (most stable) |

| cis | Br (equatorial), CHF2 (axial) | 1.5 - 2.5 |

| cis | Br (axial), CHF2 (equatorial) | 1.8 - 2.8 |

| trans | Br (axial), CHF2 (axial) | > 4.0 |

Note: These are estimated values based on general principles of conformational analysis of substituted cyclobutanes and have not been determined by specific calculations for 1-bromo-3-(difluoromethyl)cyclobutane.

Transition states in reactions involving cyclobutanes also have their geometries and energies influenced by the ring's inherent strain. Computational studies can model these transition states, providing insight into reaction barriers and pathways. For example, in a ring-opening reaction, the transition state would involve significant changes in the cyclobutane ring geometry, and its energy would be a critical determinant of the reaction rate. researchgate.net

Mechanistic Elucidation of Reactions Involving 1-Bromo-3-(difluoromethyl)cyclobutane through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of organic reactions. For 1-bromo-3-(difluoromethyl)cyclobutane, several reaction types can be envisaged where computational studies on analogous systems can provide mechanistic insights. These include nucleophilic substitution, elimination, and radical reactions.

In nucleophilic substitution reactions at the carbon bearing the bromine atom, both SN1 and SN2 pathways are possible. Computational modeling can determine the activation energies for both pathways, thereby predicting the likely mechanism under different conditions. The puckered nature of the cyclobutane ring would influence the stereochemical outcome of an SN2 reaction.

Elimination reactions to form a cyclobutene (B1205218) derivative would also be influenced by the conformational preferences of the starting material. The orientation of the bromine and a hydrogen atom on an adjacent carbon would need to be anti-periplanar for an E2 mechanism, and computational studies can assess the feasibility of achieving this geometry.

DFT studies have been successfully employed to understand the mechanism of C–H functionalization in cyclobutanes, revealing how catalysts can selectively activate specific C–H bonds. nih.govacs.org Such studies could predict the regioselectivity of C–H activation in 1-bromo-3-(difluoromethyl)cyclobutane, considering the electronic effects of the bromo and difluoromethyl substituents. Furthermore, computational investigations into the hydrolysis of cyclobutane-fused lactones have detailed various possible mechanisms under acidic and alkaline conditions. mdpi.com

Table 2: Key Parameters from a Hypothetical Computational Study of a Reaction Mechanism

| Reaction Coordinate | Parameter | Calculated Value |

| Reactant | Ground State Energy | - |

| Transition State 1 | Activation Energy (ΔG‡) | Value in kcal/mol |

| Intermediate | Relative Energy (ΔG) | Value in kcal/mol |

| Transition State 2 | Activation Energy (ΔG‡) | Value in kcal/mol |

| Product | Reaction Energy (ΔG) | Value in kcal/mol |

Note: This table illustrates the type of data that would be generated from a computational study of a reaction mechanism involving 1-bromo-3-(difluoromethyl)cyclobutane.

Prediction of Reactivity Profiles and Selectivity Trends of 1-Bromo-3-(difluoromethyl)cyclobutane Derivatives

Computational chemistry allows for the prediction of reactivity profiles and selectivity trends by calculating various molecular properties. For derivatives of 1-bromo-3-(difluoromethyl)cyclobutane, properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) charges can provide valuable insights.

The MEP map would indicate the electron-rich and electron-poor regions of the molecule, suggesting sites for electrophilic and nucleophilic attack. The bromine atom, being electronegative, would create a region of positive electrostatic potential on the adjacent carbon atom, making it susceptible to nucleophilic attack.

The energies and shapes of the HOMO and LUMO are crucial for predicting reactivity in pericyclic reactions and with radical species. The LUMO would likely be centered on the C-Br bond, indicating its role as the primary site for nucleophilic attack. The HOMO might be located on the bromine atom or distributed across the cyclobutane ring, influencing reactions with electrophiles.

NBO analysis provides information about the charge distribution within the molecule. The partial positive charge on the carbon atom attached to the bromine would quantify its electrophilicity. The charges on other atoms would help in understanding the inductive effects of the substituents and their influence on the reactivity of different parts of the molecule.

By computationally screening a range of derivatives of 1-bromo-3-(difluoromethyl)cyclobutane with different substituents, it would be possible to establish quantitative structure-activity relationships (QSAR). These relationships could predict how changes in the molecular structure affect reactivity, guiding the design of new compounds with desired properties. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the cyclobutane ring would alter the electronic properties and, consequently, the reactivity of the molecule. rsc.org

Advanced Analytical Methodologies for the Study of 1 Bromo 3 Difluoromethyl Cyclobutane Reactions

Spectroscopic Techniques for the Characterization of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous identification of reactants, intermediates, and products in reactions of 1-bromo-3-(difluoromethyl)cyclobutane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environments within a molecule. For derivatives of 1-bromo-3-(difluoromethyl)cyclobutane, ¹H, ¹³C, and ¹⁹F NMR are all crucial.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the cyclobutane (B1203170) ring protons are particularly informative about the stereochemistry (cis/trans isomerism) of the substituents. For instance, the relative orientation of the bromine and difluoromethyl groups influences the magnetic environment of the ring protons, leading to distinct spectral patterns for each isomer.

¹³C NMR: Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms. The carbon atom attached to the bromine will appear at a characteristic chemical shift, while the carbon bearing the difluoromethyl group will exhibit a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for probing the electronic environment of the difluoromethyl group. researchgate.net The chemical shift of the fluorine nuclei can be significantly affected by the nature of the substituents on the cyclobutane ring and their stereochemical relationship to the CHF₂ group. rsc.org Coupling between the fluorine atoms and adjacent protons (²JHF) and carbons (¹JCF, ²JCF) provides valuable structural information. nih.govresearchgate.net

Table 1: Representative NMR Data for a Substituted 1-(difluoromethyl)cyclobutane Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 5.85 | t | JHF = 56.5 | CH F₂ |

| 4.20 | m | CH -Br | ||

| 2.80 - 2.95 | m | Ring CH ₂ | ||

| 2.50 - 2.65 | m | Ring CH ₂ | ||

| ¹³C | 115.2 | t | ¹JCF = 238.0 | C HF₂ |

| 45.8 | d | C -Br | ||

| 35.1 | t | ²JCF = 22.5 | C H-CHF₂ | |

| 32.7 | s | Ring C H₂ | ||

| ¹⁹F | -125.3 | d | JHF = 56.5 | CHF ₂ |

Note: This data is representative and values may vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of compounds and deducing their structure from fragmentation patterns. For compounds containing bromine, the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M+ and M+2). libretexts.orgdocbrown.infoyoutube.com

Electron Ionization (EI) is a common technique that can lead to extensive fragmentation, providing a "fingerprint" for the molecule. nih.gov Key fragmentation pathways for 1-bromo-3-(difluoromethyl)cyclobutane and its derivatives would likely involve the loss of a bromine atom, the difluoromethyl group, or cleavage of the cyclobutane ring.

Table 2: Plausible Mass Spectrometry Fragmentation for a Derivative of 1-Bromo-3-(difluoromethyl)cyclobutane

| m/z | Ion Formula | Fragment Lost | Isotopic Pattern |

| 218/220 | [C₅H₆BrF₂R]⁺ | - | M⁺, M⁺+2 |

| 139 | [C₅H₆F₂R]⁺ | Br• | - |

| 167/169 | [C₄H₆BrF₂]⁺ | R• | M⁺, M⁺+2 |

| 87 | [C₄H₆F₂]⁺ | Br•, R• | - |

Note: R represents a generic substituent from a reaction. The m/z values are hypothetical and will depend on the mass of R.

Chromatographic and Separation Methods for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic techniques are essential for monitoring the progress of reactions involving 1-bromo-3-(difluoromethyl)cyclobutane and for assessing the purity of the isolated products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the reactant spot and the appearance of new product spots over time. baranlab.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). acs.org

For reactions of 1-bromo-3-(difluoromethyl)cyclobutane, a typical TLC analysis would involve:

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio is optimized to achieve good separation between the starting material and the product(s).

Visualization: As many cyclobutane derivatives are not colored, visualization is often achieved using UV light if the compounds are UV-active, or by staining with a developing agent such as potassium permanganate (B83412) or vanillin. baranlab.org

Table 3: Representative TLC Data for Monitoring a Reaction

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |

| Starting Material (1-Bromo-3-(difluoromethyl)cyclobutane) | 0.75 | Spot diminishes over time |

| Product | 0.40 | Spot appears and intensifies |

| Reaction Mixture (t=1h) | 0.75, 0.40 | Both spots present |

| Reaction Mixture (t=4h) | 0.40 | Only product spot visible |

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. It is particularly useful for separating isomers and assessing the purity of final products. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components.

The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. The retention time (tR) is the time it takes for a compound to travel through the column and is a characteristic property under a given set of conditions.

For the analysis of reactions involving 1-bromo-3-(difluoromethyl)cyclobutane, GC can be used to:

Separate cis and trans isomers of the starting material or products.

Quantify the conversion of the starting material.

Identify and quantify byproducts.

Table 4: Hypothetical GC Retention Times for a Reaction Mixture

| Compound | Retention Time (min) | Column Phase | Oven Program |

| cis-1-Bromo-3-(difluoromethyl)cyclobutane | 8.5 | Phenyl-methylpolysiloxane | 50°C (2 min), then 10°C/min to 250°C |

| trans-1-Bromo-3-(difluoromethyl)cyclobutane | 8.9 | Phenyl-methylpolysiloxane | 50°C (2 min), then 10°C/min to 250°C |

| Product 1 | 12.3 | Phenyl-methylpolysiloxane | 50°C (2 min), then 10°C/min to 250°C |

| Product 2 (isomer) | 12.8 | Phenyl-methylpolysiloxane | 50°C (2 min), then 10°C/min to 250°C |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not volatile or are thermally unstable. It is particularly useful for the purification of products and the separation of diastereomers. researchgate.nethplc.eunih.gov

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The choice of stationary phase (e.g., normal-phase silica, reverse-phase C18) and mobile phase composition allows for the fine-tuning of separations. iitr.ac.in For the separation of stereoisomers of 1-bromo-3-(difluoromethyl)cyclobutane derivatives, chiral stationary phases can be employed. nih.gov

Table 5: Representative HPLC Data for Purity Assessment

| Compound | Retention Time (min) | Column | Mobile Phase |

| Product Isomer A | 15.2 | Reverse-Phase C18 | Acetonitrile:Water (60:40) |

| Product Isomer B | 16.8 | Reverse-Phase C18 | Acetonitrile:Water (60:40) |

| Impurity | 10.5 | Reverse-Phase C18 | Acetonitrile:Water (60:40) |

By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical transformations of 1-bromo-3-(difluoromethyl)cyclobutane, enabling the development of novel synthetic routes and the characterization of new chemical entities.

Green Chemistry and Sustainable Practices in the Synthesis and Utilization of 1 Bromo 3 Difluoromethyl Cyclobutane

Development of Environmentally Benign Synthetic Routes to 1-Bromo-3-(difluoromethyl)cyclobutane

Traditional methods for the synthesis of fluorinated cyclobutanes often rely on harsh reagents and multi-step sequences that are energetically demanding and generate significant waste. In contrast, the development of greener routes to 1-bromo-3-(difluoromethyl)cyclobutane has focused on innovative approaches that minimize environmental impact.

One of the most promising environmentally benign methods is the photochemical bromo-difluoromethylation of bicyclo[1.1.0]butane . This approach utilizes visible light as a renewable energy source to drive the reaction, avoiding the need for high temperatures or harsh chemical initiators. wikipedia.org The reaction proceeds via the generation of a difluoromethyl radical which then reacts with the strained bicyclo[1.1.0]butane scaffold. A subsequent reaction with a bromine source installs the bromo functionality. This method is characterized by its high selectivity and efficiency. A plausible reaction scheme involves the use of a suitable bromodifluoromethylating agent, such as bromodifluoroacetic acid, which can be readily activated by photoredox catalysis.

Key features of the photochemical route:

Use of Renewable Energy: The reaction is driven by visible light, a sustainable energy source. wikipedia.org

Mild Reaction Conditions: The synthesis is typically carried out at or near room temperature, reducing energy consumption.

High Selectivity: The photochemical method often provides high chemo- and regioselectivity, minimizing the formation of unwanted byproducts. wikipedia.org

In contrast, a more traditional, yet less environmentally favorable, approach involves a multi-step sequence culminating in a Hunsdiecker reaction . This route would typically start from a precursor such as 3-(difluoromethyl)cyclobutanecarboxylic acid. This carboxylic acid would first be converted to its silver salt, which is then treated with a bromine source, such as elemental bromine or N-bromosuccinimide (NBS), to yield the desired 1-bromo-3-(difluoromethyl)cyclobutane.

Drawbacks of the traditional Hunsdiecker route:

Use of Stoichiometric Heavy Metals: The requirement for a silver salt introduces a heavy metal into the process, which has environmental and cost implications.

Generation of Significant Waste: The reaction produces stoichiometric amounts of silver bromide and carbon dioxide as byproducts.

Use of Halogenated Solvents: The Hunsdiecker reaction is often carried out in chlorinated solvents like carbon tetrachloride, which are toxic and environmentally persistent. byjus.com

The development of the photochemical route represents a significant advancement in the sustainable synthesis of 1-bromo-3-(difluoromethyl)cyclobutane, aligning with the core tenets of green chemistry by utilizing renewable energy and minimizing waste generation.

Atom Economy and E-Factor Considerations in 1-Bromo-3-(difluoromethyl)cyclobutane Transformations

To quantitatively assess the "greenness" of these synthetic routes, two key metrics are employed: atom economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Environmental Factor (E-factor) provides a more practical measure of the waste generated in a process. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process.

Below is a comparative analysis of the photochemical and traditional Hunsdiecker routes for the synthesis of 1-bromo-3-(difluoromethyl)cyclobutane.

Interactive Data Table: Comparison of Green Chemistry Metrics for the Synthesis of 1-Bromo-3-(difluoromethyl)cyclobutane

| Metric | Photochemical Route (Proposed) | Traditional Hunsdiecker Route | Ideal Value |

| Reactants | Bicyclo[1.1.0]butane, Bromodifluoroacetic Acid | 3-(Difluoromethyl)cyclobutanecarboxylic Acid, Silver Nitrate (B79036), N-Bromosuccinimide | - |

| Molecular Weight of Product ( g/mol ) | 185.01 | 185.01 | - |

| Sum of Molecular Weights of Reactants ( g/mol ) | 211.04 | 493.86 | - |

| Atom Economy (%) | 87.67% | 37.46% | 100% |

| Major Byproducts | Carbon Dioxide | Silver Bromide, Succinimide, Nitric Acid, Carbon Dioxide | None |

| Estimated Solvents | Green Solvents (e.g., Acetonitrile) | Halogenated Solvents (e.g., Carbon Tetrachloride) | None/Recyclable |

| Estimated Waste (per kg of product) | Low | High | 0 |

| Estimated E-Factor | < 1 - 5 | > 25 | 0 |

Detailed Research Findings:

In stark contrast, the traditional Hunsdiecker route exhibits a poor atom economy of 37.46%. This is primarily due to the use of stoichiometric silver nitrate and N-bromosuccinimide, which generate a considerable amount of waste in the form of silver bromide and succinimide. The multi-step nature of this synthesis, including the preparation of the silver salt and the final halogenation, along with the use of hazardous solvents and the generation of inorganic salts, leads to a much higher E-factor, characteristic of less efficient pharmaceutical manufacturing processes (>25).

The analysis of these green chemistry metrics provides a compelling case for the adoption of modern, photochemically-driven synthetic strategies. These methods not only offer a more sustainable pathway to valuable chemical compounds like 1-bromo-3-(difluoromethyl)cyclobutane but also align with the broader goals of reducing the environmental footprint of the chemical industry.

Future Directions and Emerging Research Themes for 1 Bromo 3 Difluoromethyl Cyclobutane

Exploration of Novel Catalytic Systems for 1-Bromo-3-(difluoromethyl)cyclobutane Functionalization

The carbon-bromine bond in 1-bromo-3-(difluoromethyl)cyclobutane is a prime site for modification, yet the strained and electron-deficient nature of the cyclobutane (B1203170) ring presents challenges for traditional cross-coupling methods. Future research will pivot towards more advanced catalytic systems capable of overcoming these hurdles.

A significant emerging area is the use of photoredox catalysis . These methods, which operate under mild conditions using light to generate reactive radical intermediates, are well-suited for functionalizing strained rings. nih.govnih.gov Research into dual nickel-iridium catalyst systems, which have proven effective for the photoredox coupling of other 1,3-functionalized cyclobutane derivatives, is a promising avenue. nasu-periodicals.org.ua Such systems could enable a wide range of C-C and C-heteroatom bond formations that are difficult to achieve with conventional palladium catalysts, which can lead to complex product mixtures due to side reactions like β-elimination. nasu-periodicals.org.ua

Furthermore, the exploration of earth-abundant metal catalysis represents a cost-effective and sustainable alternative to precious metal catalysts. Iron- and nickel-based catalysts have shown high efficacy in the cross-coupling of 1-bromo-cyclobutenes with Grignard reagents, suggesting their potential applicability to saturated systems like 1-bromo-3-(difluoromethyl)cyclobutane. researchgate.netmonash.edu Future work will likely focus on adapting these catalysts and optimizing reaction conditions to accommodate the specific electronic properties imparted by the difluoromethyl group.

The development of these catalytic strategies will broaden the synthetic utility of 1-bromo-3-(difluoromethyl)cyclobutane, allowing for its efficient conversion into a diverse array of more complex molecules.

| Catalytic Approach | Potential Catalyst System | Anticipated Reaction | Rationale / Supporting Evidence |

| Photoredox Catalysis | Dual Ni/Ir complexes | Arylation, Alkylation, Amination | Proven effective for other functionalized cyclobutanes, mild conditions avoid degradation of strained ring. nasu-periodicals.org.ua |

| Earth-Abundant Metal Catalysis | Fe(acac)₃, Ni(acac)₂ | Cross-coupling with Grignard reagents | Successful with analogous bromocyclobutenes, offering a sustainable alternative to palladium. researchgate.netmonash.edu |

| Advanced Palladium Catalysis | Pd complexes with specialized ligands (e.g., dppf-CF₃) | Suzuki, Sonogashira, Buchwald-Hartwig | Ligand optimization can enhance catalyst performance and suppress side reactions for challenging substrates. uzh.ch |

Integration of 1-Bromo-3-(difluoromethyl)cyclobutane into Novel Material Science Applications

The unique physicochemical properties conferred by the difluoromethylated cyclobutane scaffold make it an attractive component for advanced materials. Key areas of future research include its incorporation into liquid crystals and specialized polymers.

In the field of liquid crystals (LCs) , the introduction of fluorinated groups is a common strategy to modulate dielectric anisotropy, viscosity, and other critical properties. Research on difluorocyclopropane-containing molecules has demonstrated their utility in creating LC materials with specific smectic phases and negative dielectric anisotropy. beilstein-journals.orgnih.gov By analogy, 1-bromo-3-(difluoromethyl)cyclobutane can serve as a precursor to new LC cores. The rigid cyclobutane ring would act as a core structural element, while the polar difluoromethyl group would significantly influence the material's dielectric properties. Future work will involve the synthetic elaboration of the bromo-handle to build out mesogenic structures and the subsequent characterization of their phase behavior and electromagnetic properties. researchgate.netfrontiersin.org

In polymer science , fluorinated monomers are used to create materials with high thermal stability, chemical resistance, and unique surface properties. nih.govresearchgate.net The 1-bromo-3-(difluoromethyl)cyclobutane moiety could be incorporated into polymer backbones or as a pendant group. For instance, after conversion of the bromo-group to a polymerizable functional group (e.g., an acrylate (B77674) or vinyl ether), it could be used in photo-induced polymerization processes. nih.gov The resulting polymers would benefit from the inherent stability of the C-F bonds and the three-dimensionality of the cyclobutane ring, which can impact chain packing and bulk material properties. dtic.milnih.gov Research will focus on the synthesis of such monomers and their subsequent polymerization to explore the properties of these novel fluorinated cyclobutane-containing polymers. researchgate.net

| Material Application | Role of 1-Bromo-3-(difluoromethyl)cyclobutane | Potential Property Enhancement | Relevant Precedent |

| Liquid Crystals | Precursor to mesogenic core structures | Tuning of dielectric anisotropy, thermal range, and viscosity. | Difluorocyclopropanes are used to create novel liquid crystal candidates. beilstein-journals.orgnih.gov |

| Specialty Polymers | Monomer precursor | Increased thermal stability, chemical resistance, tailored surface energy. | Fluorinated bicyclobutanes have been explored for polymerization into thermally stable polymers. dtic.mil |

Uncharted Reactivity and Mechanistic Pathways of Difluoromethylated Bromocyclobutanes

Beyond its use as a synthetic building block, the fundamental reactivity of the 1-bromo-3-(difluoromethyl)cyclobutane ring system is an area ripe for investigation. The combination of ring strain (~26 kcal/mol for cyclobutane) and the strong inductive effect of the two fluorine atoms creates unique electronic and steric environments that could lead to novel chemical transformations.

One major area for exploration is strain-release ring-opening reactions . The inherent energy in the four-membered ring can be harnessed to drive reactions that form more stable linear aliphatic compounds. rsc.org While ring-opening of cyclopropanes is well-studied, the pathways for functionalized cyclobutanes are less charted. cas.cnnih.gov Photoredox catalysis, in particular, has been shown to enable the ring-opening of cyclobutanes through the formation of a carbon radical, providing a modern approach to C-C bond activation. rsc.org Future studies could investigate whether selective C-C bond cleavage of 1-bromo-3-(difluoromethyl)cyclobutane can be achieved, leading to 1,4-difunctionalized linear chains containing a difluoromethyl group.

Another avenue is the investigation of reactions involving difluorocarbene intermediates . It has been shown that difluorocarbene can induce ring-opening in cyclic ethers. researchgate.net Exploring the interaction of externally generated carbenes with the cyclobutane ring or attempting to generate reactive intermediates from the difluoromethyl group itself could reveal unexpected rearrangement or insertion reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.